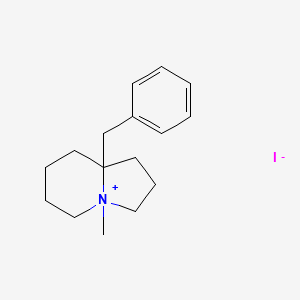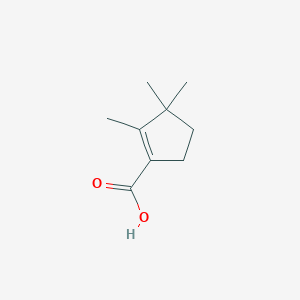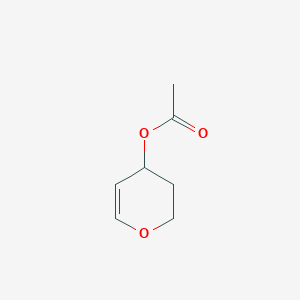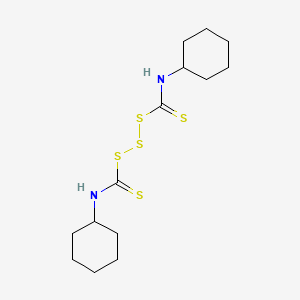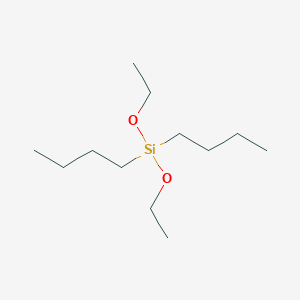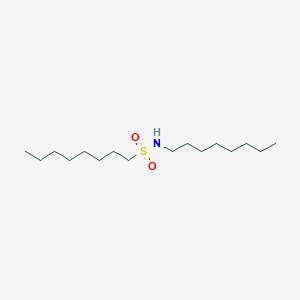
Silver;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Silver-titanium” refers to a combination of silver and titanium, often in the form of nanocomposites or alloys. These materials leverage the unique properties of both metals, such as the antimicrobial properties of silver and the strength and biocompatibility of titanium.
准备方法
Synthetic Routes and Reaction Conditions: Silver-titanium nanocomposites can be synthesized using various methods, including chemical reduction, sol-gel processes, and plasma treatments. One common approach involves the deposition of silver nanoparticles onto titanium dioxide nanoparticles through a chemical reduction process. This method typically uses reducing agents like sodium borohydride to facilitate the reduction of silver ions to metallic silver on the surface of titanium dioxide .
Industrial Production Methods: In industrial settings, silver-titanium compounds can be produced using high-energy ball milling, thermal spraying, and physical vapor deposition techniques. These methods allow for the large-scale production of silver-titanium materials with controlled particle sizes and distributions. For example, thermal spraying involves the melting of silver and titanium powders, which are then sprayed onto a substrate to form a composite coating .
化学反应分析
Types of Reactions: Silver-titanium compounds undergo various chemical reactions, including:
Oxidation: Silver-titanium compounds can undergo oxidation reactions, particularly when exposed to air or oxygen-rich environments. This can lead to the formation of silver oxide and titanium dioxide.
Reduction: Reduction reactions can be used to synthesize silver-titanium nanocomposites, as mentioned earlier.
Substitution: In some cases, silver ions can substitute for titanium ions in the lattice structure of titanium dioxide, leading to the formation of doped materials
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Silver nitrate, titanium dioxide, controlled heating
Major Products Formed:
Oxidation: Silver oxide, titanium dioxide.
Reduction: Metallic silver on titanium dioxide.
Substitution: Silver-doped titanium dioxide
科学研究应用
Silver-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Biology: Employed in antimicrobial coatings for medical devices and implants to prevent infections.
Medicine: Utilized in wound dressings and coatings for prosthetics due to their biocompatibility and antimicrobial properties.
Industry: Applied in water purification systems, air filters, and self-cleaning surfaces due to their photocatalytic properties .
作用机制
The mechanism of action of silver-titanium compounds involves several pathways:
Antimicrobial Action: Silver ions disrupt bacterial cell membranes, interfere with DNA replication, and generate reactive oxygen species that damage cellular components.
Photocatalytic Activity: Titanium dioxide absorbs UV light, generating electron-hole pairs that can degrade organic pollutants and kill microorganisms.
Synergistic Effects: The combination of silver and titanium enhances the overall antimicrobial and photocatalytic efficiency due to the formation of a Schottky barrier, which facilitates electron transfer and reduces recombination of electron-hole pairs .
相似化合物的比较
Silver-Copper Compounds: Known for their antimicrobial properties but lack the biocompatibility of titanium.
Titanium-Zinc Compounds: Used in similar applications but have different photocatalytic properties.
Silver-Gold Compounds: Highly effective antimicrobials but are more expensive and less commonly used in industrial applications .
Uniqueness of Silver-Titanium Compounds: Silver-titanium compounds are unique due to their combination of antimicrobial, photocatalytic, and biocompatible properties. This makes them highly versatile and suitable for a wide range of applications, from medical devices to environmental remediation .
属性
CAS 编号 |
12002-90-3 |
|---|---|
分子式 |
AgTi2 |
分子量 |
203.60 g/mol |
IUPAC 名称 |
silver;titanium |
InChI |
InChI=1S/Ag.2Ti |
InChI 键 |
UBSSEBFQYWZRBB-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
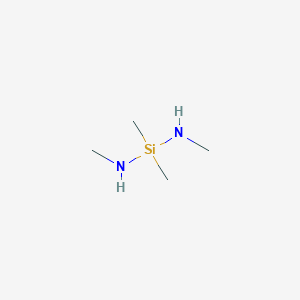
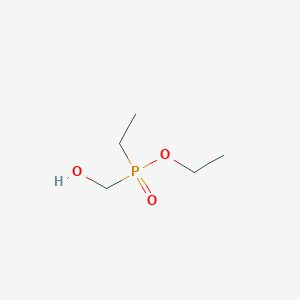
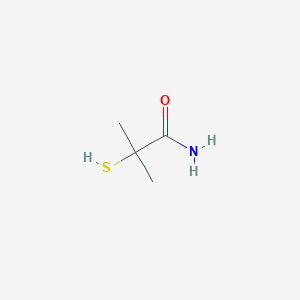
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
